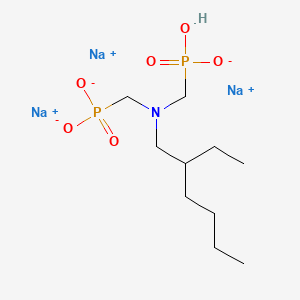
Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H21NO6P2Na3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bisphosphonate group and an imino group attached to a 2-ethylhexyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of 2-ethylhexylamine with formaldehyde: This step involves the formation of an imine intermediate.
Addition of phosphorous acid: The imine intermediate reacts with phosphorous acid to form the bisphosphonate compound.
Neutralization with sodium hydroxide: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the trisodium salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the bisphosphonate group to phosphonic acids.
Substitution: The imino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonate oxides.
Reduction: Phosphonic acids.
Substitution: Substituted imino bisphosphonates.
Applications De Recherche Scientifique
Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in bone resorption disorders and as a drug delivery agent.
Industry: Utilized in water treatment processes and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. The bisphosphonate group binds strongly to metal ions, making it an effective chelating agent. In biological systems, it can inhibit enzymes involved in bone resorption by binding to the active sites and blocking their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
Uniqueness
Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is unique due to its specific sodium salt form, which imparts distinct solubility and reactivity properties compared to its potassium and tetrasodium counterparts. This makes it particularly suitable for certain industrial and medical applications where these properties are advantageous.
Propriétés
Numéro CAS |
94087-50-0 |
|---|---|
Formule moléculaire |
C10H22NNa3O6P2 |
Poids moléculaire |
383.20 g/mol |
Nom IUPAC |
trisodium;[2-ethylhexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C10H25NO6P2.3Na/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;/q;3*+1/p-3 |
Clé InChI |
BLKOZPKUYQOOFQ-UHFFFAOYSA-K |
SMILES canonique |
CCCCC(CC)CN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




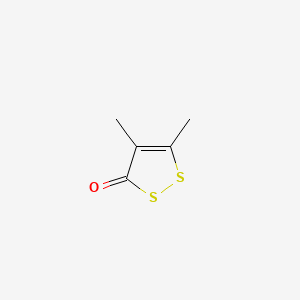
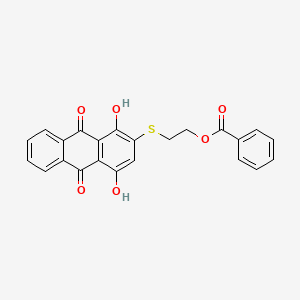

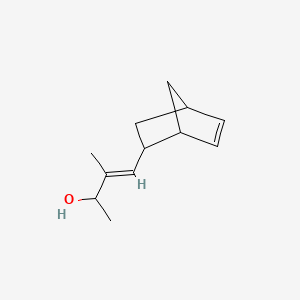

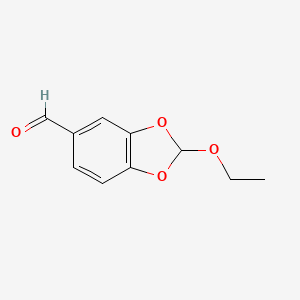
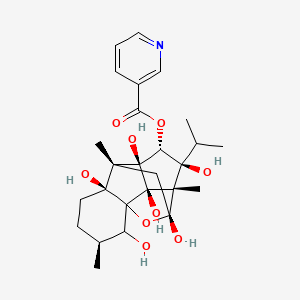
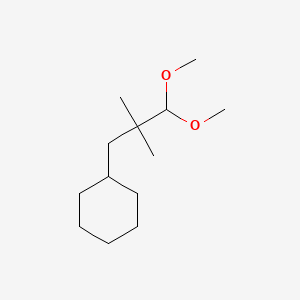

![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)


